![molecular formula C₂₃H₁₁Cl₆N₅O₂ B1144597 N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide CAS No. 1373393-59-9](/img/structure/B1144597.png)
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide
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Overview
Description
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug. Lamotrigine is used to treat partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. It also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I disorder .
Mechanism of Action
Target of Action
Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .
Mode of Action
Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate
Biochemical Pathways
The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .
Pharmacokinetics
Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration
Result of Action
The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lamotrigine impurity H involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of lamotrigine impurity H is often monitored and controlled using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves optimizing reaction conditions such as temperature, pH, and solvent composition to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of lamotrigine.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on neurological pathways and its role in the pharmacokinetics of lamotrigine.
Comparison with Similar Compounds
Similar Compounds
- Lamotrigine impurity A
- Lamotrigine impurity B
- Lamotrigine impurity C
- Lamotrigine impurity D
- Lamotrigine impurity E
- Lamotrigine impurity F
- Lamotrigine impurity G
Uniqueness
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it is formed under specific reaction conditions and may have distinct chemical and biological properties .
Biological Activity
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide] is a compound derived from the synthesis of lamotrigine, an antiepileptic drug. This compound has garnered interest due to its potential biological activities and implications in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties and interactions with cellular components.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
- Molecular Formula : C23H18Cl6N4O2
- Molecular Weight : 525.20 g/mol
Biological Activity Overview
Research indicates that this compound] exhibits various biological activities:
-
Antimicrobial Activity
- Studies have shown that related compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
- The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways that could inhibit growth.
-
Anticancer Potential
- Compounds structurally similar to triazines have been investigated for their anticancer properties. For instance, derivatives of triazolethiones have shown activity against various cancer cell lines .
- Preliminary studies suggest that this compound] may influence cell proliferation and apoptosis in cancer models.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several triazine derivatives against common pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound] exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against S. aureus and B. subtilis, while showing MIC values above 256 µg/mL for Gram-negative bacteria .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on the cytotoxic effects of triazine derivatives on human cancer cell lines (such as MCF-7 and HCT-116), several compounds demonstrated IC50 values indicating significant antiproliferative effects. For instance:
- Compound A (structurally similar to the target compound) had an IC50 of 27.3 µM against MCF-7 cells.
- These findings suggest that this compound] may possess similar cytotoxic properties warranting further investigation .
Research Findings Summary Table
Properties
IUPAC Name |
2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAPUQPXJNKBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl6N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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